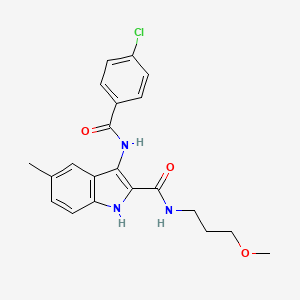

![molecular formula C22H20N4O3S B2965002 N-([2,3'-联吡啶]-3-基甲基)-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺 CAS No. 2034407-50-4](/img/structure/B2965002.png)

N-([2,3'-联吡啶]-3-基甲基)-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

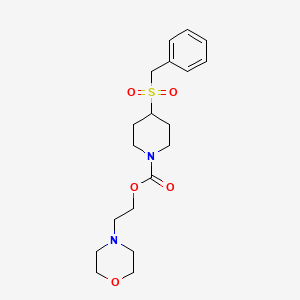

“N-([2,3’-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic compound. It is a derivative of quinoline, a nitrogen-containing heterocycle . Quinoline and its derivatives are known for their wide spectrum of biological activity and are used in the development of new drugs .

Synthesis Analysis

The synthesis of such complex quinoline derivatives often involves reactions of quinoline-sulfenyl halides with cyclic alkenes . The reactions of quinoline-8-sulfenyl halides with cycloalkenes (cyclopentene, cyclohexene, and cyclooctene), depending on the nature of the halogen, led to [1,4]thiazino[2,3,4-ij]quinolin-11-ium derivatives or 8-[(2-chlorocycloalkyl)sulfanyl]quinolines in high yields .Molecular Structure Analysis

The molecular structure of quinoline derivatives can be influenced by the substituents on the quinoline ring . For instance, 8-hydroxyquinoline derivatives have a non-planar molecular geometry with larger dihedral angles between the planes of the aromatic rings .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, the reactions of quinoline-8-sulfenyl halides with cycloalkenes led to [1,4]thiazino[2,3,4-ij]quinolin-11-ium derivatives or 8-[(2-chlorocycloalkyl)sulfanyl]quinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by the substituents on the quinoline ring . For instance, 8-hydroxyquinoline derivatives have a non-planar molecular geometry with larger dihedral angles between the planes of the aromatic rings .科学研究应用

合成和生物活性

磺酰胺杂合体,例如 N-([2,3'-联吡啶]-3-基甲基)-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺,因其多样化的药理特性而受到认可。这些特性包括抗菌、抗碳酸酐酶、抗肥胖、利尿、降血糖、抗甲状腺、抗肿瘤和抗神经性疼痛活性。这些杂合体的合成和生物活性已得到广泛研究,近年来在开发具有各种药用活性骨架的这些化合物方面取得了重大进展 (Ghomashi 等人,2022 年)。

抗肿瘤活性

N-([2,3'-联吡啶]-3-基甲基)-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺衍生物已因其抗肿瘤活性而受到研究。一项研究表明,用类似的 2-氧代-2H-吡喃并[2,3-b]喹啉体系替换这些化合物中的吖啶部分,会显着降低其抗癌活性和嵌入双链 DNA 的倾向,这强调了吖啶部分在决定其生物活性中的关键作用 (Chilin 等人,2009 年)。

DNA 相互作用和核酸酶活性

研究还探讨了磺酰胺衍生物与 DNA 的相互作用。例如,与磺酰胺(包括类似于 N-([2,3'-联吡啶]-3-基甲基)-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺的变体)形成的 Mn(II) 络合物与 DNA 显示出显着的相互作用并表现出核酸酶活性。这项研究为在癌症治疗中使用这些化合物靶向 DNA 的潜在用途提供了见解 (Macías 等人,2012 年)。

合成方法

已经报道了合成诸如 N-([2,3'-联吡啶]-3-基甲基)-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺的化合物的创新方法。例如,一项研究描述了从宝石二溴代乙烯基和磺酰胺合成相关吡咯并/吲哚并[1,2-a]喹啉的高效途径。这项研究非常重要,因为它为在药物化学中创建复杂的结构提供了一个简化的过程 (Kiruthika 等人,2014 年)。

作用机制

未来方向

Quinoline derivatives, including “N-([2,3’-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide”, have a rich diversity of biological properties and represent an important type of “privileged structure” . This suggests that they could be further exploited for therapeutic applications in the future .

属性

IUPAC Name |

11-oxo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c27-20-6-5-15-11-19(12-16-7-10-26(20)22(15)16)30(28,29)25-14-18-4-2-9-24-21(18)17-3-1-8-23-13-17/h1-4,8-9,11-13,25H,5-7,10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXJRTOMMITLTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=C(N=CC=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2964920.png)

![2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2964921.png)

![N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2964926.png)

![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2964928.png)

![7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2964930.png)

![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2964931.png)

![2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2964933.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2964935.png)

![Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2964936.png)